molecular formula C10H10ClNO2 B2363968 (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid CAS No. 2227763-79-1

(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No. B2363968
M. Wt: 211.65
InChI Key: BQOBTIYEGSCYCA-JGVFFNPUSA-N
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Description

(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid, also known as CCPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. CCPA is a cyclopropane derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthesis and Biological Evaluation

Research by Boztaş et al. (2019) demonstrates the synthesis and biological evaluation of derivatives with cyclopropyl moieties, which are relevant to the study of (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid. They found that these derivatives are effective inhibitors of certain enzymes, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Mass Spectrometry in Characterization

Cristoni et al. (2000) explored the use of atmospheric pressure chemical ionization multi-stage mass spectrometry for characterizing stereoisomeric synthons of cyclopropane amino acids. This research is significant for understanding the detailed structural aspects of cyclopropane-containing compounds, including (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid (Cristoni et al., 2000).

Development of Chiral Cyclopropane Units

Kazuta et al. (2002) discussed the development of chiral cyclopropane units as conformationally restricted analogues of histamine. Their research provides insights into the use of cyclopropane rings in restricting the conformation of biologically active compounds, which is relevant for compounds like (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid (Kazuta et al., 2002).

Enzymatic Processes in Synthesis

Guo et al. (2017) described the development of an enzymatic process for preparing chiral intermediates used in synthesizing various pharmaceutical compounds. This study highlights the role of biocatalysis in the synthesis of complex molecules, including cyclopropane derivatives (Guo et al., 2017).

X-Ray Study of Cyclopropane Derivatives

Cetina et al. (2004) conducted an X-ray crystal structure analysis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid. This research is crucial for understanding the structural properties of cyclopropane derivatives, which can be applied to similar compounds like (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid (Cetina et al., 2004).

properties

IUPAC Name

(1R,2R)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-5-2-3-6(9(11)12-5)7-4-8(7)10(13)14/h2-3,7-8H,4H2,1H3,(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOBTIYEGSCYCA-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2CC2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid

CAS RN

2227763-79-1
Record name rac-(1R,2R)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid
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